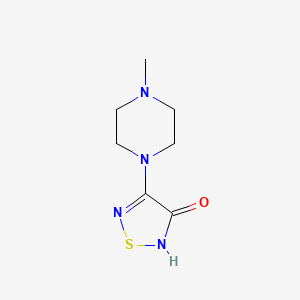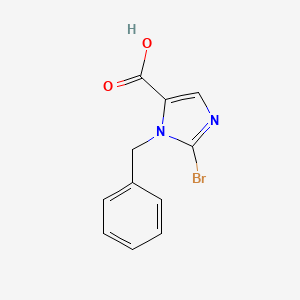
1-Benzyl-2-bromo-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-bromo-3H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring substituted with a benzyl group at the 3-position, a bromine atom at the 2-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an amido-nitrile precursor.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies for industrial synthesis .
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-Benzyl-3H-imidazole-4-carboxylic acid.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
3-Benzyl-2-bromo-3H-imidazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of functional materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-benzyl-2-bromo-3H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
類似化合物との比較
- 2-Bromo-3-methyl-3H-imidazole-4-carboxylic acid : Similar structure but with a methyl group instead of a benzyl group.
- 3-Benzyl-3H-imidazole-4-carboxylic acid : Lacks the bromine atom at the 2-position.
- 2-Bromo-3H-imidazole-4-carboxylic acid : Lacks the benzyl group at the 3-position.
Uniqueness: 3-Benzyl-2-bromo-3H-imidazole-4-carboxylic acid is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical reactivity and potential biological activity .
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
3-benzyl-2-bromoimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-11-13-6-9(10(15)16)14(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
InChIキー |
NWRCSZPDZPVALE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


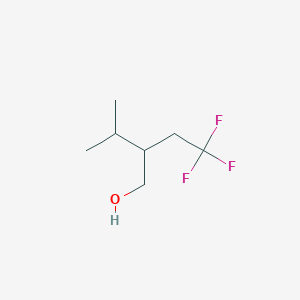
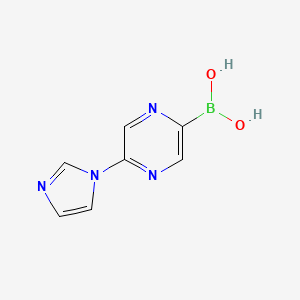
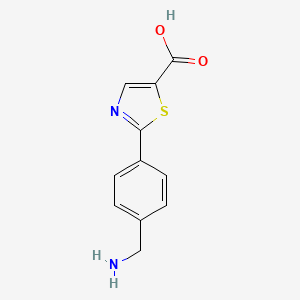
![methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate](/img/structure/B14865579.png)
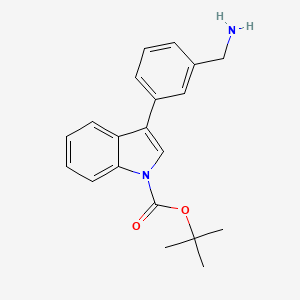
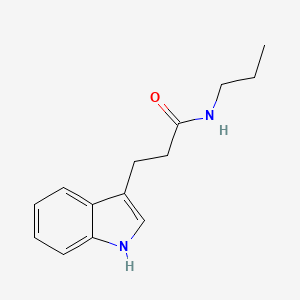
![5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14865593.png)
![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14865595.png)
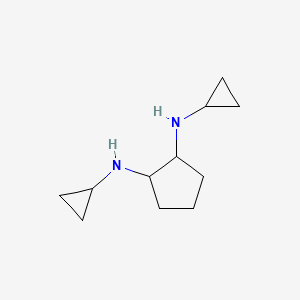
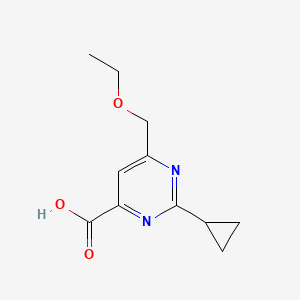
![5-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865623.png)
![6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865629.png)

